molecular formula C9H9ClF2N2 B2975391 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride CAS No. 2225126-78-1

4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride

Cat. No.: B2975391
CAS No.: 2225126-78-1
M. Wt: 218.63
InChI Key: PCUQFJAXUVHRIY-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride is a compound that has garnered significant interest in various scientific fields. It is known for its unique chemical structure, which includes an amino group and two fluorine atoms attached to an ethyl group, making it a valuable compound for research and industrial applications.

Scientific Research Applications

4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the amino and difluoroethyl groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide. The reactions are usually carried out at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The use of green chemistry principles, such as ionic liquids as recycling agents, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino and difluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and difluoroethyl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile
  • 4-[(1S)-1-amino-2,2-difluoroethyl]benzamide
  • 4-[(1S)-1-amino-2,2-difluoroethyl]benzylamine

Uniqueness

4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride is unique due to its specific combination of an amino group and two fluorine atoms attached to an ethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2.ClH/c10-9(11)8(13)7-3-1-6(5-12)2-4-7;/h1-4,8-9H,13H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQFJAXUVHRIY-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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